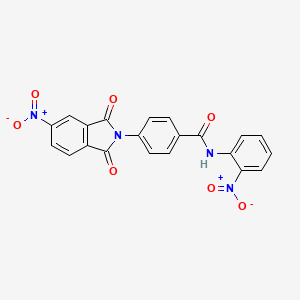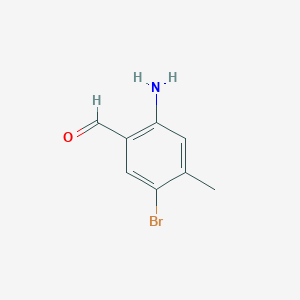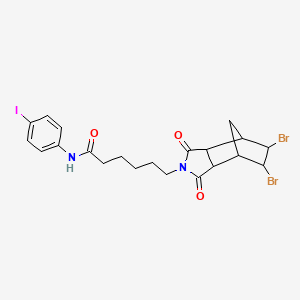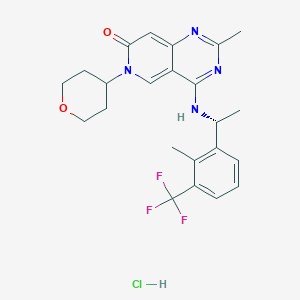![molecular formula C27H27Cl2N3O4S B12461986 N-cyclohexyl-2-{[N-(2,3-dichlorophenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide](/img/structure/B12461986.png)
N-cyclohexyl-2-{[N-(2,3-dichlorophenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclohexyl-2-{[N-(2,3-dichlorophényl)-N-(phénylsulfonyl)glycyl]amino}benzamide: est un composé organique complexe de formule moléculaire C27H29Cl2N3O4S. Ce composé est connu pour sa structure chimique unique, qui comprend un groupe cyclohexyle, un groupe dichlorophényle et un groupe phénylsulfonyle. Il est utilisé dans diverses applications de recherche scientifique en raison de ses propriétés distinctives.
Méthodes De Préparation
Voies de synthèse et conditions de réaction: La synthèse de la N-cyclohexyl-2-{[N-(2,3-dichlorophényl)-N-(phénylsulfonyl)glycyl]amino}benzamide implique généralement plusieurs étapes. Le processus commence par la préparation des composés intermédiaires, qui sont ensuite combinés dans des conditions de réaction spécifiques pour former le produit final. Les réactifs courants utilisés dans la synthèse comprennent la cyclohexylamine, le chlorure de 2,3-dichlorobenzoyle et le chlorure de phénylsulfonyle. Les conditions de réaction impliquent souvent l'utilisation de solvants tels que le dichlorométhane et de catalyseurs tels que la triéthylamine .
Méthodes de production industrielle: La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour l'efficacité et le rendement, utilisant souvent des systèmes automatisés pour contrôler les conditions de réaction avec précision. L'utilisation de réactifs de haute pureté et de techniques de purification avancées garantit la qualité du produit final.
Analyse Des Réactions Chimiques
Types de réactions: La N-cyclohexyl-2-{[N-(2,3-dichlorophényl)-N-(phénylsulfonyl)glycyl]amino}benzamide subit diverses réactions chimiques, notamment :
Oxydation: Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène. Les oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction: Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène. Les réducteurs courants comprennent l'hydrure de lithium et d'aluminium et le borohydrure de sodium.
Substitution: Cette réaction implique le remplacement d'un groupe fonctionnel par un autre.
Réactifs et conditions courants :
Oxydation: Permanganate de potassium en milieu acide.
Réduction: Hydrure de lithium et d'aluminium dans l'éther anhydre.
Substitution: Halogènes en présence d'un catalyseur.
Produits principaux: Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire un dérivé d'acide carboxylique, tandis que la réduction peut produire un dérivé d'amine .
Applications de recherche scientifique
La N-cyclohexyl-2-{[N-(2,3-dichlorophényl)-N-(phénylsulfonyl)glycyl]amino}benzamide est utilisée dans diverses applications de recherche scientifique, notamment :
Chimie: Elle est utilisée comme réactif en synthèse organique et comme unité de construction pour des molécules plus complexes.
Biologie: Elle est étudiée pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine: Des recherches sont en cours pour explorer son potentiel en tant qu'agent thérapeutique pour diverses maladies.
Mécanisme d'action
Le mécanisme d'action de la N-cyclohexyl-2-{[N-(2,3-dichlorophényl)-N-(phénylsulfonyl)glycyl]amino}benzamide implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier aux enzymes ou aux récepteurs, modifiant leur activité et conduisant à divers effets biologiques. Les cibles moléculaires et les voies exactes impliquées sont encore à l'étude, mais des études suggèrent qu'elle peut inhiber certaines enzymes impliquées dans la prolifération et la survie cellulaires .
Applications De Recherche Scientifique
N-cyclohexyl-2-{[N-(2,3-dichlorophenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of N-cyclohexyl-2-{[N-(2,3-dichlorophenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may inhibit certain enzymes involved in cell proliferation and survival .
Comparaison Avec Des Composés Similaires
Composés similaires:
- N-cyclohexyl-2-{[N-phényl-N-(phénylsulfonyl)glycyl]amino}benzamide
- N-cyclohexyl-2-{[N-(2,4-dichlorophényl)-N-(méthylsulfonyl)glycyl]amino}benzamide
- N-cyclohexyl-2-{N-(2,5-diméthoxybenzylidène)hydrazinoacétyl}amino}benzamide
Comparaison: La N-cyclohexyl-2-{[N-(2,3-dichlorophényl)-N-(phénylsulfonyl)glycyl]amino}benzamide est unique en raison de la présence du groupe 2,3-dichlorophényle, qui lui confère des propriétés chimiques et biologiques distinctes. Comparé à des composés similaires, il peut présenter une réactivité et une activité biologique différentes, ce qui en fait un composé précieux pour la recherche et le développement .
Propriétés
Formule moléculaire |
C27H27Cl2N3O4S |
|---|---|
Poids moléculaire |
560.5 g/mol |
Nom IUPAC |
2-[[2-[N-(benzenesulfonyl)-2,3-dichloroanilino]acetyl]amino]-N-cyclohexylbenzamide |
InChI |
InChI=1S/C27H27Cl2N3O4S/c28-22-15-9-17-24(26(22)29)32(37(35,36)20-12-5-2-6-13-20)18-25(33)31-23-16-8-7-14-21(23)27(34)30-19-10-3-1-4-11-19/h2,5-9,12-17,19H,1,3-4,10-11,18H2,(H,30,34)(H,31,33) |
Clé InChI |
MWYQTEYJLRAOEI-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)NC(=O)C2=CC=CC=C2NC(=O)CN(C3=C(C(=CC=C3)Cl)Cl)S(=O)(=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 4-{[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)acetyl]amino}benzoate](/img/structure/B12461905.png)
![2-[4-(2-chloro-6-nitrophenoxy)phenyl]-2-oxoethyl 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate](/img/structure/B12461930.png)
![3-({1-Phenylpyrazolo[3,4-D]pyrimidin-4-YL}amino)propan-1-OL](/img/structure/B12461936.png)

![2-amino-4-(2,3-dichlorophenyl)-5-hydroxy-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B12461943.png)


![N~2~-{4,6-bis[(4-ethoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-(3,5-dimethylphenyl)glycinamide](/img/structure/B12461959.png)


![2-[4-(dimethylamino)phenyl]-5,6-dimethyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B12461968.png)



